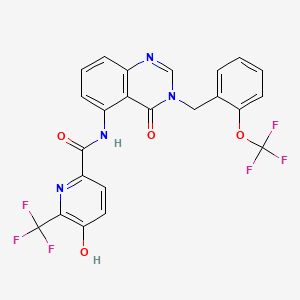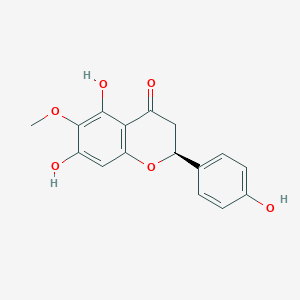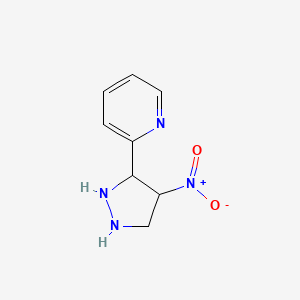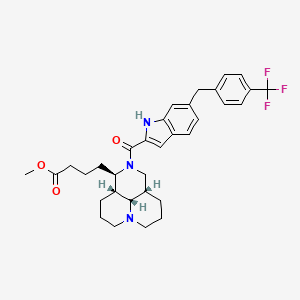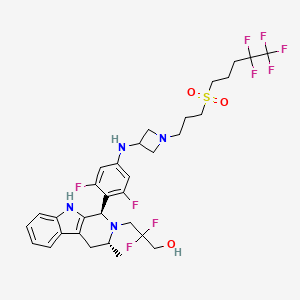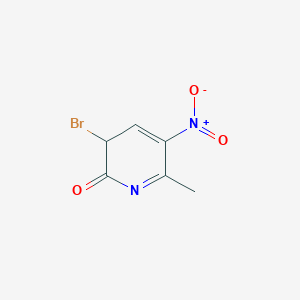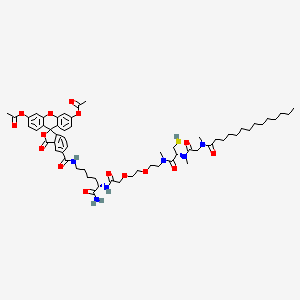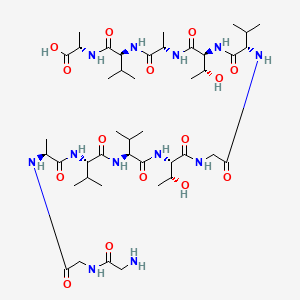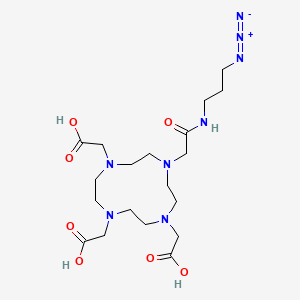
Azido-mono-amide-DOTA
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Azido-mono-amide-DOTA is a bifunctional chelator and a macrocyclic derivative of DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid). It is primarily used in tumor pre-targeting and can be conjugated with peptides and radionuclides . The compound contains an azide group (-N3) and a single amide group, making it highly versatile for various scientific applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Azido-mono-amide-DOTA typically involves multiple steps, including protection, activation, condensation, and deprotection . The process begins with the preparation of Mono-amide-DOTA, which is then reacted with azide reagents such as triethylamine and N,N-dimethylformamide to form this compound . The reaction conditions often require controlled temperatures and specific solvents to ensure the stability of the azide group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure high purity and yield . The compound is then purified using techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity levels .
Analyse Chemischer Reaktionen
Types of Reactions
Azido-mono-amide-DOTA undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in click chemistry reactions, particularly azide-alkyne cycloaddition.
Chelation Reactions: The compound can chelate metal ions, making it useful in radiolabeling and imaging applications.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkynes and copper catalysts for click chemistry.
Chelation Reactions: Metal ions such as europium and gadolinium are commonly used.
Major Products
Substitution Reactions: The major products are triazole derivatives formed through azide-alkyne cycloaddition.
Chelation Reactions: The major products are metal-chelate complexes used in imaging and therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Azido-mono-amide-DOTA has a wide range of scientific research applications:
Wirkmechanismus
The primary mechanism of action of Azido-mono-amide-DOTA involves its ability to chelate metal ions. This chelation process stabilizes the metal ions, making them suitable for various applications such as imaging and therapy . The azide group also allows for bioorthogonal reactions, enabling the compound to be used in labeling and tracking studies .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid): A widely used chelator but lacks the azide group for click chemistry.
NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid): Similar chelating properties but with a different macrocyclic structure.
Uniqueness
Azido-mono-amide-DOTA stands out due to its dual functionality as both a chelator and a bioorthogonal reagent. This makes it highly versatile for a range of applications, from imaging to therapeutic interventions .
Eigenschaften
CAS-Nummer |
1227407-76-2 |
|---|---|
Molekularformel |
C19H34N8O7 |
Molekulargewicht |
486.5 g/mol |
IUPAC-Name |
2-[4-[2-(3-azidopropylamino)-2-oxoethyl]-7,10-bis(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid |
InChI |
InChI=1S/C19H34N8O7/c20-23-22-3-1-2-21-16(28)12-24-4-6-25(13-17(29)30)8-10-27(15-19(33)34)11-9-26(7-5-24)14-18(31)32/h1-15H2,(H,21,28)(H,29,30)(H,31,32)(H,33,34) |
InChI-Schlüssel |
QZUGKMJELAAVEW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN(CCN(CCN1CC(=O)NCCCN=[N+]=[N-])CC(=O)O)CC(=O)O)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


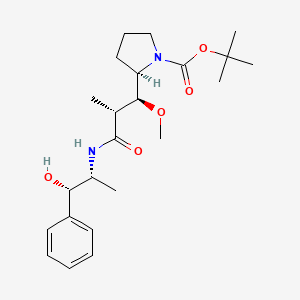
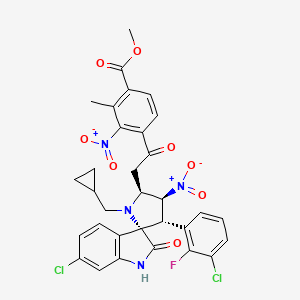
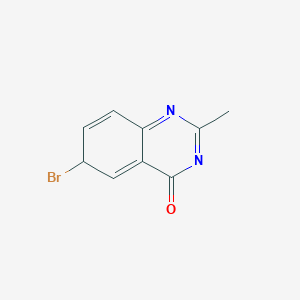
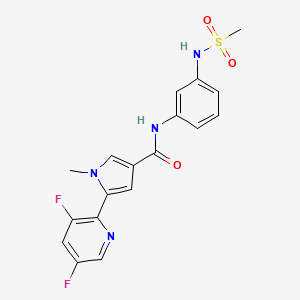
![(2R,3S,5S)-2-[6-(2-bicyclo[2.2.1]heptanylamino)purin-9-yl]-5-(chloromethyl)oxolane-3,4-diol](/img/structure/B12367542.png)
